Conjugation Efficiency: cRGDfK-Thioacetyl Ester vs. Unmodified cRGDfK Requires Additional Activation
cRGDfK-thioacetyl ester, after deprotection to expose a free thiol group, achieves a conjugation efficiency of 84 ± 4% when reacted with maleimide-functionalized PLGA nanoparticles at a maleimide:thiol molar ratio of 2:1 for 30 minutes at room temperature in 10 mM HEPES pH 7.0 [1]. In contrast, unmodified cRGDfK lacks a free thiol and cannot be directly conjugated via maleimide-thiol chemistry; alternative coupling strategies (e.g., NHS-ester chemistry with amine groups) require additional activation steps, are less site-specific, and typically yield lower and more variable efficiencies due to competing hydrolysis and non-specific adsorption . This difference directly impacts the reproducibility of nanoparticle surface ligand density.
| Evidence Dimension | Conjugation efficiency to maleimide-functionalized PLGA nanoparticles |
|---|---|
| Target Compound Data | 84 ± 4% |
| Comparator Or Baseline | Unmodified cRGDfK (cannot be conjugated via maleimide-thiol; alternative chemistry required, efficiency not directly comparable) |
| Quantified Difference | Not applicable (different conjugation chemistry required) |
| Conditions | Maleimide:thiol molar ratio 2:1, 30 min, RT, 10 mM HEPES pH 7.0 |
Why This Matters
For procurement decisions, this translates to predictable, high-yield surface functionalization of maleimide-modified nanoparticles and probes, reducing reagent waste and ensuring consistent ligand presentation.
- [1] Martínez-Jothar, L., Doulkeridou, S., Schiffelers, R. M., Torano, J. S., Oliveira, S., van Nostrum, C. F., & Hennink, W. E. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109. View Source
